molecular formula C18H13Cl3N2O2S B3009457 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine CAS No. 339275-89-7

4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine

Cat. No.: B3009457
CAS No.: 339275-89-7
M. Wt: 427.72
InChI Key: ZKNIDTREFWDJEX-UHFFFAOYSA-N
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Description

The compound 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a pyrimidine derivative characterized by three key substituents:

  • 4-(4-Chlorophenoxy) group at position 4: This aromatic ether group introduces steric bulk and electron-withdrawing effects due to the chlorine atom.
  • 5-Methoxy group: The electron-donating methoxy group may influence electronic distribution on the pyrimidine ring.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O2S/c1-24-16-9-22-18(26-10-11-2-3-13(20)8-15(11)21)23-17(16)25-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNIDTREFWDJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine is a pyrimidine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial, enzyme inhibition, and anticancer activities, supported by data from various studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N2_{2}O2_{2}S
  • IUPAC Name : this compound

1. Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For example, derivatives with similar functionalities showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

2. Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition capabilities. In particular, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.

  • AChE Inhibition : Compounds in this category were found to inhibit AChE with varying degrees of potency. For instance, IC50_{50} values reported for related compounds ranged from 1.13 µM to 6.28 µM.
  • Urease Inhibition : The compound displayed strong urease inhibitory activity, which is significant for treating conditions like kidney stones.
EnzymeIC50_{50} Value (µM)Reference
AChE1.13 - 6.28
UreaseStrong Activity

3. Anticancer Activity

The anticancer potential of pyrimidine derivatives has been a focal point in recent research. Studies indicate that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested : Notable cell lines include HeLa (cervical cancer) and A549 (lung cancer).
  • Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Antibacterial Activity : A study evaluated a series of chlorophenyl-substituted pyrimidines for their antibacterial efficacy against multi-drug resistant strains. The results indicated that the presence of chlorophenyl groups significantly enhanced antibacterial activity.
    • Findings : Compounds with multiple chlorinated phenyl rings showed improved potency against resistant strains compared to those with fewer substitutions.
  • Enzyme Inhibition Study : Another investigation focused on the enzyme inhibition properties of pyrimidine derivatives. The study utilized molecular docking simulations alongside in vitro assays to assess AChE and urease inhibition.
    • Results : The docking studies revealed favorable interactions between the compounds and the active sites of the enzymes, correlating well with the observed inhibitory activities.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound A : 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine
  • Key differences: Position 4: Replaces the 4-chlorophenoxy group with a 4-methoxyphenylsulfanyl group. Position 2: Uses a 3,4-dichlorobenzyl sulfanyl instead of 2,4-dichlorobenzyl.
  • The 3,4-dichlorobenzyl substitution may reduce steric hindrance compared to the 2,4-dichloro isomer.
Compound B : 2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine
  • Key differences: Position 2: Substitutes 2,6-dichlorobenzyl sulfanyl for 2,4-dichlorobenzyl. Position 4: Replaces 4-chlorophenoxy with 4-methoxyphenoxy.
  • Implications: The 2,6-dichloro substitution creates a symmetrical halogen pattern, possibly improving crystallinity. The 4-methoxyphenoxy group introduces a stronger electron-donating effect than 4-chlorophenoxy.
Compound C : 4-[(4-Chlorophenyl)sulfanyl]-5-methoxy-2-(pyridin-2-yl)pyrimidine
  • Key differences: Position 2: Replaces the sulfanyl-benzyl group with a pyridinyl ring. Position 4: Uses a 4-chlorophenylsulfanyl group instead of 4-chlorophenoxy.
  • Implications: The pyridinyl group introduces hydrogen-bonding capability and basicity. Sulfanyl vs. phenoxy at position 4 alters electronic and steric profiles.

Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₈H₁₂Cl₃N₂O₂S C₁₉H₁₆Cl₂N₂O₂S₂ C₁₉H₁₆Cl₂N₂O₃S C₁₆H₁₂ClN₃OS
Molecular Weight ~437.7 g/mol 439.37 g/mol ~453.3 g/mol 329.8 g/mol
Lipophilicity (Predicted) High (Cl, S, benzyl) Moderate (S, methoxy) High (Cl, methoxy) Moderate (pyridine)
Electron Effects Mixed (Cl, OMe, S) Electron-rich (OMe, S) Electron-rich (OMe) Polar (pyridine, S)

Potential Functional Implications

  • Bioactivity : Chlorine and sulfanyl groups are common in kinase inhibitors (e.g., PARP or EGFR targets), though explicit data are absent in the evidence.
  • Solubility : The target compound’s high Cl and benzyl content likely reduce aqueous solubility compared to Compound C’s pyridine .
  • Stability: Sulfanyl groups may oxidize to sulfoxides, whereas phenoxy groups are generally stable under physiological conditions.

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